(2R)-2-hydroxypropanimidamide

Sulfonyl Amidine Synthesis GnRH Antagonist Manufacturing Process Chemistry

(2R)-2-Hydroxypropanimidamide (CAS 760109-40-8) is a chiral small molecule (molecular formula C₃H₈N₂O, molecular weight 88.11 g/mol) bearing a single defined stereocenter at the C2 position, a primary alcohol, and an amidine functional group. This compound functions as a critical pharmaceutical intermediate in the synthesis of the sulfonyl amidine class of gonadotropin-releasing hormone (GnRH) receptor antagonists, most notably Opigolix (ASP-1707), where its (2R) stereochemistry is structurally embedded in the final active pharmaceutical ingredient.

Molecular Formula C3H8N2O
Molecular Weight 88.11
CAS No. 760109-40-8
Cat. No. B3282998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-hydroxypropanimidamide
CAS760109-40-8
Molecular FormulaC3H8N2O
Molecular Weight88.11
Structural Identifiers
SMILESCC(C(=N)N)O
InChIInChI=1S/C3H8N2O/c1-2(6)3(4)5/h2,6H,1H3,(H3,4,5)/t2-/m1/s1
InChIKeyHLGDWKWUYZNZIF-UWTATZPHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-2-Hydroxypropanimidamide (CAS 760109-40-8) – Procurement-Grade Chiral Amidine Building Block


(2R)-2-Hydroxypropanimidamide (CAS 760109-40-8) is a chiral small molecule (molecular formula C₃H₈N₂O, molecular weight 88.11 g/mol) bearing a single defined stereocenter at the C2 position, a primary alcohol, and an amidine functional group. This compound functions as a critical pharmaceutical intermediate in the synthesis of the sulfonyl amidine class of gonadotropin-releasing hormone (GnRH) receptor antagonists, most notably Opigolix (ASP-1707), where its (2R) stereochemistry is structurally embedded in the final active pharmaceutical ingredient. [1] The compound is commercially available as both the free base and hydrochloride salt (CAS 4024-05-9) at typical purities of ≥95%.

Why Generic Substitution of (2R)-2-Hydroxypropanimidamide Fails in Chiral Drug Synthesis


Generic substitution with the racemic 2-hydroxypropanimidamide (CAS 91431-03-7) or the opposite enantiomer (2S)-2-hydroxypropanimidamide (CAS 1315304-62-1) is not viable for stereospecific pharmaceutical applications. The (2R) configuration is structurally mandatory in the final drug molecule Opigolix (ASP-1707), where the chiral center at the 2-position directly impacts receptor binding at the GnRH receptor. [1] Furthermore, patent evidence demonstrates that even when the correct (2R) enantiomer is used, failing to protect the hydroxyl group during downstream sulfonyl amidination results in a 7.49% by-product (Compound B) formation and compound purity of only 80.27%, alongside measurable racemization. [2] The improved industrial process, which relies on the availability of high-purity (2R)-2-hydroxypropanimidamide as a starting material, suppresses the problematic by-product to ≤0.33% and limits racemization to 0.07%. [2] These quantitative benchmarks establish that neither the racemate nor alternative synthetic pathways can deliver the same process outcome.

(2R)-2-Hydroxypropanimidamide – Product-Specific Quantitative Differentiation Evidence


Process By-Product Control: Unprotected (2R)-2-Hydroxypropanimidamide vs. THP-Protected Intermediate in Opigolix Synthesis

When (2R)-2-hydroxypropanimidamide hydrochloride is used directly (without hydroxyl protection) in the sulfonyl amidination reaction with the sulfonyl chloride intermediate to produce Opigolix (Compound A), the target compound purity is only 80.27%, and a difficult-to-remove by-product (Compound B) is generated at 7.49% relative abundance. [1] In contrast, the improved industrial process employing 2-tetrahydropyranyl (THP) protection of the hydroxyl group of (2R)-2-hydroxypropanimidamide suppresses Compound B to approximately 1/300 (≤0.33%) relative to Compound A, as confirmed by HPLC analysis. [1] This represents a >95% reduction in the critical by-product.

Sulfonyl Amidine Synthesis GnRH Antagonist Manufacturing Process Chemistry

Chiral Integrity Preservation: Racemization Control During Sulfonyl Amidination of (2R)-2-Hydroxypropanimidamide

The improved industrial process using (2R)-2-hydroxypropanimidamide with THP protection achieves a racemization rate of approximately 0.07% for the final Compound A (Opigolix), as determined by chiral HPLC analysis. [1] The prior art method using unprotected (2R)-2-hydroxypropanimidamide hydrochloride results in 'slight racemization' of Compound A, though the exact quantitation of racemization in the direct process is not numerically disclosed beyond qualitative description. [1] The patent explicitly states that the 2-tetrahydropyranyl protective group 'remarkably controls' racemization compared to the unprotected approach and to alternative protective groups investigated. [1]

Chiral Purity Racemization Control Process Validation

Stereochemical Necessity: (2R) Configuration Embedded in the Final Drug Substance Opigolix

The IUPAC name of Opigolix is (2R)-N'-[5-[3-(2,5-difluorophenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanoyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide, indicating that the (2R)-2-hydroxypropanimidamide moiety is structurally integrated into the final drug molecule with absolute stereochemical specification. [1] The (2S) enantiomer and the racemic mixture (CAS 91431-03-7) are therefore not valid starting materials for the synthesis of Opigolix under any regulatory pathway. [2] The patent further confirms that the crystal forms of Opigolix (X-type, Y-type, and Z-type crystals) all retain the (2R) configuration as demonstrated by NMR and powder X-ray diffraction. [1]

Drug Substance Identity Stereochemistry Regulatory Compliance

Physicochemical Property Differentiation: (2R)-2-Hydroxypropanimidamide Free Base vs. Hydrochloride Salt and Racemic Forms

The free base (2R)-2-hydroxypropanimidamide (CAS 760109-40-8) has a predicted LogP of -1.75 and a high polar surface area of 70 Ų, indicating significant hydrophilicity. The hydrochloride salt (CAS 4024-05-9) has a molecular weight of 124.57 g/mol, and its predicted LogP shifts to 0.91, substantially altering its solubility profile compared to the free base. These differences are critical for process chemistry: the hydrochloride salt is the preferred input form for the THP-protection step (dissolved in N-methylpyrrolidone), while the free base form is the chemical entity that ultimately incorporates into the amidine moiety of the drug substance. [1] The racemic free base (CAS 91431-03-7) shares predicted LogP values (0.103) and boiling point (176.9°C) but lacks the chiral specification essential for stereoselective synthesis. [2]

Solubility Crystallinity LogP Material Handling

Crystal Form Polymorphism Enabled by (2R) Configuration: X-Type, Y-Type, and Z-Type Crystals of Opigolix

The (2R) configuration is essential for the formation of all three characterized crystal polymorphs of Opigolix. The X-type crystal (melting endotherm at ~107°C by DSC) exhibits powder X-ray diffraction (PXRD) peaks at 2θ ≈ 5.7°, 11.4°, 13.0°, 16.1°, and 18.5°. [1] The Y-type crystal (melting endotherm at ~227°C) shows PXRD peaks at 2θ ≈ 4.8°, 10.7°, 14.5°, 16.3°, and 22.0°. [1] The Z-type crystal (melting endotherm at ~102°C) shows PXRD peaks at 2θ ≈ 9.3°, 11.6°, 20.6°, 23.4°, and 29.4°. [1] All three forms are derived from the (2R)-2-hydroxypropanimidamide building block, and the crystallographic distinction between them confirms that the (2R) stereochemistry is a prerequisite for polymorph engineering of the drug substance.

Polymorph Control Crystallization Solid-State Chemistry

Chiral Building Block Market Positioning: (2R) Enantiomer vs. (2S) and Racemic Forms in the Hit2Lead Database

The Hit2Lead chemical building block catalog explicitly lists (2R)-2-hydroxypropanimidamide (BB-4060246) as a CHIRAL building block with purity 95%, while the racemic 2-hydroxypropanimidamide hydrochloride (BB-4048497, CAS 89799-34-8) is categorized as a 'Replacement Product' and designated as RACEMIC stereochemistry. The (2R) enantiomer is offered at $154 for 1 g, while the racemate is offered at a lower price group (Price group 3), reflecting the added value of stereochemical purity. This catalog distinction underscores that the (2R) enantiomer is the primary product for stereospecific applications, with the racemate positioned as a lower-cost alternative only where chirality is irrelevant.

Chiral Building Blocks Sourcing Catalog Comparison

Best-Fit Application Scenarios for (2R)-2-Hydroxypropanimidamide Based on Differentiated Evidence


Scenario 1: Industrial-Scale Synthesis of GnRH Antagonist APIs (e.g., Opigolix/ASP-1707)

This is the primary validated application scenario. The evidence from Astellas Pharma's patent demonstrates that (2R)-2-hydroxypropanimidamide is the mandatory chiral building block for the sulfonyl amidine moiety of Opigolix. Industrial-scale procurement should specify the (2R) enantiomer free base (CAS 760109-40-8) or hydrochloride salt (CAS 4024-05-9) with purity ≥95%. The process requires subsequent THP protection of the hydroxyl group to achieve a by-product level ≤0.33% (1/300 of Compound B) and a racemization rate of only 0.07% in the final API, enabling column-free purification and industrial scalability. [1]

Scenario 2: Polymorph Screening and Solid-State Characterization of GnRH Antagonists

Three distinct crystal forms of Opigolix (X-type, Y-type, Z-type) have been characterized by DSC and PXRD, all requiring the (2R) configuration. The Y-type crystal exhibits the highest thermal stability (DSC endotherm at ~227°C, 125°C higher than the Z-type at ~102°C), making it potentially advantageous for formulations requiring elevated-temperature stability. Procurement of (2R)-2-hydroxypropanimidamide as starting material is a prerequisite for accessing any of these polymorphs. [1]

Scenario 3: Chiral Process Development and Racemization Risk Assessment Studies

The quantitative racemization data (0.07% using chiral HPLC with CHIRALCEL OJ-RH column) provides a validated analytical benchmark for process development teams. Laboratories developing alternative synthetic routes to sulfonyl amidine GnRH antagonists can use (2R)-2-hydroxypropanimidamide as a chirality probe to assess racemization propensity under various reaction conditions (base, temperature, solvent). The established chiral HPLC method (MeCN/water 3:7, 0.5 mL/min, 322 nm detection) serves as a ready-to-implement analytical protocol. [1]

Scenario 4: Structure-Activity Relationship (SAR) Studies of Sulfonyl Amidine Pharmacophores

For medicinal chemistry programs exploring the sulfonyl amidine pharmacophore as a GnRH receptor antagonist scaffold, (2R)-2-hydroxypropanimidamide serves as the stereochemically defined core fragment. The free base (LogP -1.75) and hydrochloride salt (LogP 0.91) offer distinct solubility profiles for different reaction conditions. The (2R) stereochemistry is essential for accurate SAR interpretation, as the (2S) enantiomer would confound receptor binding data. The Hit2Lead catalog confirms commercial availability of the (2R) enantiomer as a CHIRAL building block for fragment-based drug discovery.

Quote Request

Request a Quote for (2R)-2-hydroxypropanimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.